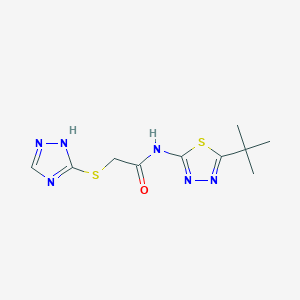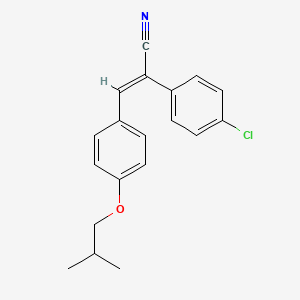
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile, also known as T0901317, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. T0901317 is a selective agonist of liver X receptors (LXRs) and has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. In
Wirkmechanismus
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is a selective agonist of liver X receptors (LXRs). LXRs are transcription factors that play a key role in regulating cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile binds to LXRs and activates their transcriptional activity, leading to the upregulation of genes involved in cholesterol efflux, inflammation resolution, and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerosis progression, and improve insulin sensitivity in animal models of diabetes and obesity. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a selective agonist of LXRs, making it a useful tool for studying the effects of LXR activation on cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also stable and easy to handle, making it a convenient compound for in vitro and in vivo experiments.
However, there are also limitations to using 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in lab experiments. It has been found to have off-target effects on other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which may complicate the interpretation of results. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also a potent activator of LXRs, which may lead to non-physiological effects in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile. One area of interest is the development of more selective agonists of LXRs that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in combination with other compounds to enhance its therapeutic effects. For example, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to synergize with statins, a class of drugs commonly used to lower cholesterol levels, in reducing atherosclerosis progression. Finally, further studies are needed to fully elucidate the effects of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile on cholesterol metabolism, inflammation, and glucose homeostasis, as well as its potential therapeutic applications in metabolic disorders.
Synthesemethoden
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with isobutyl magnesium chloride to form 4-chloro-α-isobutylbenzyl alcohol. This intermediate is then reacted with 4-isobutoxyphenylacetonitrile in the presence of a base to form the final product, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis, making it a promising target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14(2)13-22-19-9-3-15(4-10-19)11-17(12-21)16-5-7-18(20)8-6-16/h3-11,14H,13H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSBUXQWISQY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

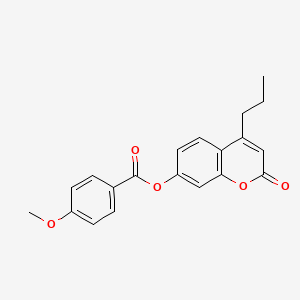
![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
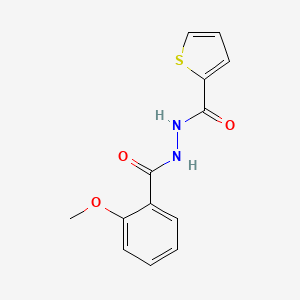
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
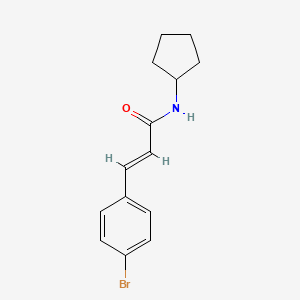
![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
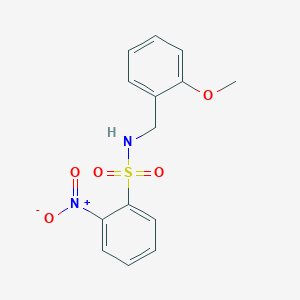
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)
